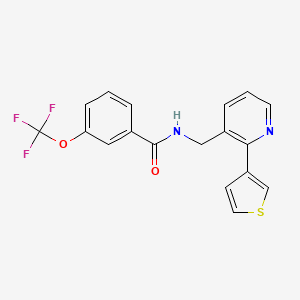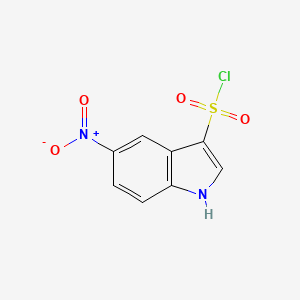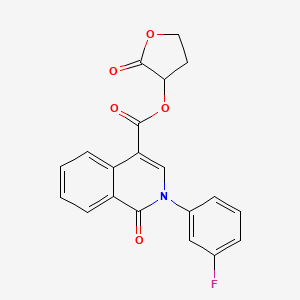
2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indazole moiety and an azetidinone ring, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide typically involves the following steps:
Formation of the Indazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Azetidinone Ring: The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine and a ketene.
Coupling of the Indazole and Azetidinone Units: The final step involves coupling the indazole moiety with the azetidinone ring through an acetamide linkage. This can be done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indazole derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with receptors to alter their signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.
類似化合物との比較
Similar Compounds
2-(1H-indazol-1-yl)acetamide: Lacks the azetidinone ring but shares the indazole moiety.
N-(2-oxo-1-phenylazetidin-3-yl)acetamide: Lacks the indazole moiety but contains the azetidinone ring.
2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)ethanamide: Similar structure with an ethanamide linkage instead of acetamide.
Uniqueness
The uniqueness of 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide lies in its combined structural features of indazole and azetidinone, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-indazol-1-yl-N-(2-oxo-1-phenylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(12-22-16-9-5-4-6-13(16)10-19-22)20-15-11-21(18(15)24)14-7-2-1-3-8-14/h1-10,15H,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIROSNQPOVPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)

![Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2598016.png)

![2-(2-(4-(2-hydroxy-2-(4-nitrophenyl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2598018.png)
![3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B2598020.png)
![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598021.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)

![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)

